molecular formula C7H14ClNO B12983057 Ethyl 5-chloropentanimidate

Ethyl 5-chloropentanimidate

Cat. No.: B12983057
M. Wt: 163.64 g/mol
InChI Key: IDISPSOQIDLIAL-UHFFFAOYSA-N
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Description

Ethyl 5-chloropentanimidate is an organochlorine compound featuring a pentanimidate backbone with a chlorine atom at the fifth carbon and an ethyl ester group. Its structure combines the imidate functional group (R-O-C(=NH)-R') with a terminal chlorine substituent, distinguishing it from conventional esters or carboxylic acids. This compound is hypothesized to exhibit unique reactivity due to the electron-withdrawing chlorine atom and the nucleophilic susceptibility of the imidate group, making it a candidate for applications in pharmaceutical intermediates or agrochemical synthesis.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

ethyl 5-chloropentanimidate

InChI

InChI=1S/C7H14ClNO/c1-2-10-7(9)5-3-4-6-8/h9H,2-6H2,1H3

InChI Key

IDISPSOQIDLIAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloropentanimidate typically involves the reaction of 5-chloropentanoyl chloride with ethanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the ethanol attacks the carbonyl carbon of the 5-chloropentanoyl chloride, leading to the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloropentanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Hydrolysis: 5-chloropentanoic acid and ethanol.

    Reduction: 5-chloropentylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 5-chloropentanimidate involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to various chemical transformations. This reactivity is exploited in organic synthesis to create a wide range of derivatives .

Comparison with Similar Compounds

Table 1: Functional Group Comparison

Compound Name Functional Group Key Structural Features Reactivity/Bioactivity Notes
Ethyl 5-chloropentanimidate Imidate Cl at C5; ethyl-O-C(=NH)-C4 chain High nucleophilic reactivity due to imidate group; Cl enhances electrophilicity
Ethyl 5-chloropentanoate Ester Cl at C5; ethyl-O-CO-C4 chain Moderate reactivity in ester hydrolysis; Cl increases lipophilicity
5-Chloropentanoic Acid Carboxylic Acid Cl at C5; -COOH group Acidic properties; limited solubility in non-polar solvents
Methyl 5-chloro-5-oxopentanoate Ester + Ketone Cl and ketone at C5; methyl ester Dual reactivity: ester hydrolysis and ketone-mediated reactions

Key Observations :

  • The imidate group in this compound is more reactive toward nucleophiles than esters or carboxylic acids, enabling applications in coupling reactions or as a synthetic intermediate.
  • Chlorine at C5 enhances electrophilicity in all analogs, but its effect is amplified in the imidate due to the electron-deficient imidic nitrogen .

Halogen Substitution Effects

Table 2: Halogen-Substituted Analogs

Compound Name Halogen Position Functional Group Key Properties
This compound Cl C5 Imidate High reactivity; potential enzyme inhibition
Ethyl 5-bromo-4-oxopentanoate Br C5 Ester + Ketone Increased lipophilicity; stronger enzyme inhibition than Cl analogs
Ethyl 5-fluoro-4-oxopentanoate F C5 Ester + Ketone Reduced bioactivity due to lower lipophilicity

Key Observations :

  • Bromine substitution increases lipophilicity and bioactivity compared to chlorine but may introduce toxicity risks.
  • Fluorine analogs exhibit reduced potency, highlighting the balance between electronic effects and bioavailability in halogenated compounds .

Backbone and Substituent Positioning

Table 3: Chain Length and Substituent Position

Compound Name Chain Length Substituent Position Key Differences
This compound C5 Cl at terminal (C5) Terminal Cl maximizes steric accessibility for reactions
Ethyl 4-chlorobutyrate C4 Cl at C4 Shorter chain limits steric effects; altered reaction pathways
Ethyl 5-chlorohexanoate C6 Cl at C5 Extended chain increases flexibility; modulates solubility

Key Observations :

  • Terminal chlorine placement (C5 in pentanimidate) enhances steric accessibility for nucleophilic attack compared to internal positions.
  • Chain length influences solubility and conformational flexibility, affecting interaction with biological targets .

Research Findings and Implications

  • Reactivity: this compound’s imidate group is predicted to undergo rapid aminolysis or transesterification, making it valuable for synthesizing amides or heterocycles. This contrasts with ester analogs, which require harsher conditions for similar transformations .
  • Biological Activity: Chlorine’s electron-withdrawing effect may enhance binding to enzymatic active sites, as seen in halogenated ester inhibitors (e.g., Ethyl 5-bromo-4-oxopentanoate’s enzyme inhibition ).
  • Synthetic Utility: Compared to non-halogenated imidates, the chlorine atom in this compound could stabilize transition states in catalytic cycles, improving reaction yields .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ethyl 5-chloropentanimidate, and how can purity be optimized during synthesis?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification. Key steps include:

  • Reagent selection : Use anhydrous conditions to minimize hydrolysis of the imidate group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure to isolate the compound.
  • Purity validation : Monitor via 1^1H NMR (e.g., absence of residual starting material at δ 1.2–1.4 ppm for ethyl groups) and GC-MS (retention time consistency). Adjust reaction stoichiometry if byproducts like 5-chloropentanoic acid are detected .

Q. How should spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

  • Methodological Answer :

  • 1^1H NMR : Expect signals for the ethyl ester (triplet at δ 1.2–1.3 ppm for CH3_3, quartet at δ 4.1–4.2 ppm for CH2_2O) and the chloropentanimidate backbone (multiplet at δ 3.5–3.7 ppm for Cl-CH2_2).
  • IR : Peaks at ~1740 cm1^{-1} (C=O stretch of imidate) and 650–750 cm1^{-1} (C-Cl stretch).
  • Validation : Cross-reference with computational simulations (e.g., DFT calculations for expected shifts) and literature databases like SciFinder or Reaxys .

Q. What solvent systems are compatible with this compound in reactivity studies?

  • Methodological Answer :

  • Polar aprotic solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for nucleophilic reactions (e.g., Grignard additions) due to low nucleophilicity.
  • Avoid protic solvents : Water or alcohols may hydrolyze the imidate.
  • Stability testing : Conduct kinetic studies in varying solvents (monitor via UV-Vis or 1^1H NMR over 24 hours) to assess decomposition rates .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in cross-coupling reactions be resolved?

  • Methodological Answer :

  • Hypothesis testing : Compare reaction outcomes under controlled variables (temperature, catalyst loading, solvent). For example, if Pd-catalyzed couplings yield inconsistent results:
  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 with ligands (XPhos, SPhos).
  • Mechanistic probes : Use deuterated analogs or radical traps to identify intermediates.
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate critical factors. Cross-validate with computational models (DFT for transition-state energetics) .

Q. What strategies optimize the enantioselective synthesis of derivatives using this compound?

  • Methodological Answer :

  • Chiral auxiliaries : Incorporate Evans’ oxazolidinones or Oppolzer’s sultams during imidate formation.
  • Catalytic asymmetric methods : Screen chiral Lewis acids (e.g., BINOL-based catalysts) for kinetic resolution.
  • Analytical validation : Use chiral HPLC or polarimetry to determine enantiomeric excess (ee). Correlate ee with reaction parameters (temperature, catalyst loading) via response surface methodology (RSM) .

Q. How do computational models (e.g., QSAR, MD simulations) predict the biological activity of this compound analogs?

  • Methodological Answer :

  • QSAR workflows :

Descriptor calculation : Generate electronic (HOMO/LUMO), steric (molar volume), and topological (Wiener index) parameters.

Model training : Use partial least squares (PLS) regression on a dataset of analogs with known IC50_{50} values.

  • Validation : Apply leave-one-out cross-validation (LOOCV) and external test sets.
  • MD simulations : Simulate ligand-receptor binding (e.g., with GROMACS) to identify critical interactions (hydrogen bonds, hydrophobic contacts) .

Q. What statistical approaches reconcile discrepancies in thermodynamic data (e.g., ΔG, ΔH) for this compound reactions?

  • Methodological Answer :

  • Error analysis : Calculate propagated uncertainties from calorimetry (ΔH) and equilibrium constants (ΔG).
  • Bayesian inference : Integrate prior data (literature ΔG values) with new experimental results to refine estimates.
  • Sensitivity testing : Vary input parameters (e.g., temperature, concentration) in thermodynamic cycles to identify outlier datasets .

Data Presentation and Analysis Guidelines

  • Tables : Include raw data (e.g., reaction yields, ee values) and statistical summaries (mean ± SD, n=3). Use ACS-style formatting for units .
  • Figures : Label axes clearly (e.g., "Time (h)" vs. "Conversion (%)"). Use error bars for reproducibility. Cite computational software (Gaussian, Spartan) in captions .
  • References : Prioritize peer-reviewed journals (e.g., J. Org. Chem., Org. Lett.) and avoid unreviewed web sources. Use citation managers (EndNote, Zotero) for ACS-style formatting .

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